molecular formula C16H17N5OS B12268247 2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine

2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine

Cat. No.: B12268247
M. Wt: 327.4 g/mol
InChI Key: WSFHJFBOQSRDFK-UHFFFAOYSA-N
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Description

2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine is a complex organic compound that features a thieno[3,2-d]pyrimidine core, a piperidine ring, and a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The piperidine ring is then introduced through nucleophilic substitution reactions, often using piperidine derivatives . Finally, the pyrazine moiety is attached via etherification reactions, typically using pyrazine derivatives and appropriate coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of expensive reagents, and employing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, thereby affecting cellular pathways and processes . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C16H17N5OS

Molecular Weight

327.4 g/mol

IUPAC Name

4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine

InChI

InChI=1S/C16H17N5OS/c1-6-21(16-15-13(3-8-23-15)19-11-20-16)7-2-12(1)10-22-14-9-17-4-5-18-14/h3-5,8-9,11-12H,1-2,6-7,10H2

InChI Key

WSFHJFBOQSRDFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)C3=NC=NC4=C3SC=C4

Origin of Product

United States

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